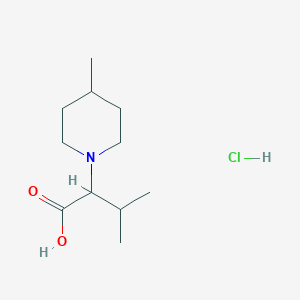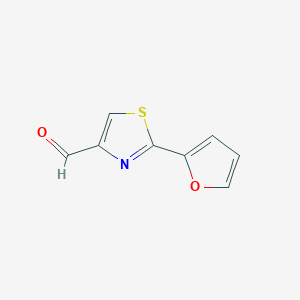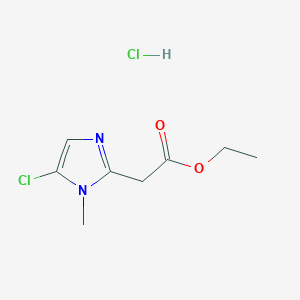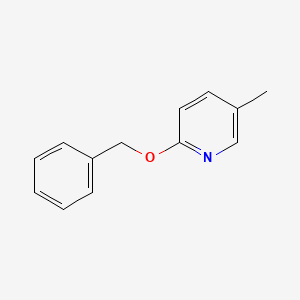
2-(Benzyloxy)-5-méthylpyridine
Vue d'ensemble
Description
2-(Benzyloxy)-5-methylpyridine is an organic compound that belongs to the class of pyridines It features a benzyl ether group attached to the second position of the pyridine ring and a methyl group at the fifth position
Applications De Recherche Scientifique
2-(Benzyloxy)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to biological molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-methylpyridine typically involves the reaction of 2-hydroxy-5-methylpyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyl ether linkage.
Industrial Production Methods: While specific industrial production methods for 2-(Benzyloxy)-5-methylpyridine are not extensively documented, the general approach would involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzylic position can undergo oxidation to form benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring or the benzyl ether group.
Substitution: Electrophilic aromatic substitution can occur on the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced pyridine or benzyl alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyl ether group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially improving its bioavailability.
Comparaison Avec Des Composés Similaires
2-(Benzyloxy)pyridine: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.
5-Methyl-2-pyridinol: Lacks the benzyl ether group, making it less lipophilic and potentially less bioavailable.
2-(Benzyloxy)-3-methylpyridine: The methyl group is at a different position, which can influence the compound’s chemical properties and reactivity.
Uniqueness: 2-(Benzyloxy)-5-methylpyridine is unique due to the specific positioning of the benzyl ether and methyl groups, which can influence its chemical reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
5-methyl-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNVIUZAXLTSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672920 | |
| Record name | 2-(Benzyloxy)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92028-39-2 | |
| Record name | 2-(Benzyloxy)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B1372058.png)
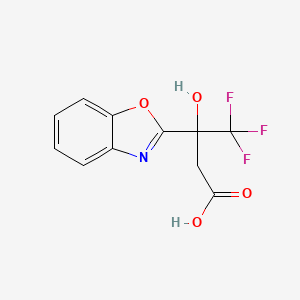
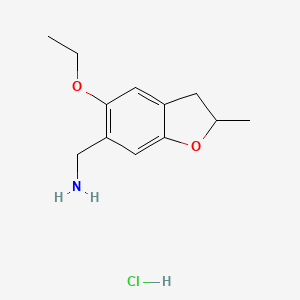

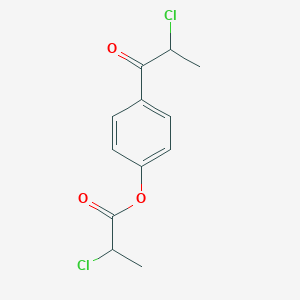
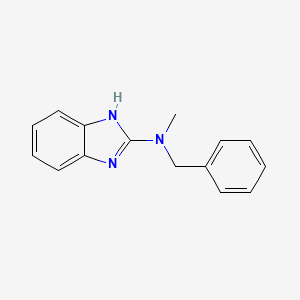


![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)
